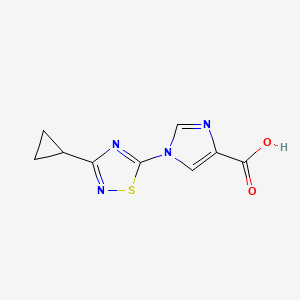![molecular formula C19H27N5O4 B2422955 Ethyl-2-(1,6,7-Trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetat CAS No. 938824-59-0](/img/structure/B2422955.png)
Ethyl-2-(1,6,7-Trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a complex organic compound recognized for its significant roles in various scientific research fields. This compound belongs to the class of imidazole derivatives, known for their diverse biological activities and chemical properties. Its intricate structure, featuring multiple functional groups, lends itself to a wide range of chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate finds applications in:
Chemistry: : Used as a precursor in organic synthesis, helping in the creation of more complex molecules.
Biology: : Its derivatives are studied for potential antimicrobial, antiviral, and anticancer activities.
Medicine: : Investigated for its role in drug development due to its interaction with biological targets.
Industry: : Utilized in manufacturing processes where its unique chemical properties can be leveraged.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate involves several steps:
Starting Materials: : The synthesis typically begins with easily accessible starting materials such as ethyl acetate, 1,6,7-trimethyl-2,4-dioxo-3-pentyl-purine, and appropriate catalysts.
Reactions: : The reaction often proceeds through a series of condensation reactions, facilitated by a base like sodium ethoxide, followed by cyclization under controlled temperature and pH conditions.
Purification: : The final compound is purified using standard techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale production, a similar synthetic route is employed, with optimizations for cost efficiency and yield. Industrial setups might use continuous flow reactors to control reaction parameters precisely and enhance scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, yielding products with additional oxygen functionalities.
Reduction: : Reduction reactions using agents such as sodium borohydride can convert certain carbonyl groups into alcohols, modifying the compound's properties.
Substitution: : It readily participates in substitution reactions, especially nucleophilic substitutions due to the electron-rich nature of the imidazole ring.
Common Reagents and Conditions
Typical reagents include strong acids or bases for catalysis, oxidizing agents for oxidation reactions, and reducing agents for reduction processes. Conditions such as temperature, solvent choice, and reaction time are optimized to favor the desired product formation.
Major Products Formed
Depending on the reaction type, major products include derivatives with modified functional groups, such as hydroxy, alkyl, or acyl groups, leading to compounds with different biological activities and chemical properties.
Wirkmechanismus
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites, influencing biochemical pathways. The exact pathways depend on the derivative form and the context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate stands out due to its unique combination of functional groups and biological activities. Similar compounds include:
Ethyl 2-(2,4-dioxo-3-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate: : Exhibits slightly different reactivity and biological effects.
Methyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate: : Shares a similar structure but with different ester groups, impacting its solubility and reactivity.
Eigenschaften
IUPAC Name |
ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-6-8-9-10-22-17(26)15-16(21(5)19(22)27)20-18-23(11-14(25)28-7-2)12(3)13(4)24(15)18/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFHTIDUNTENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3CC(=O)OCC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2422876.png)






![2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide](/img/structure/B2422887.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2422891.png)
![Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2422893.png)
![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2422894.png)
![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2422895.png)
